8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNJ-8003 is a potent small-molecule inhibitor of the respiratory syncytial virus polymerase. It has shown sub-nanomolar inhibition potency in both antiviral and polymerase assays . The compound binds to an induced-fit pocket on the capping domain of the polymerase, which is crucial for its inhibitory action .
準備方法
The synthesis of JNJ-8003 involves multiple steps to optimize its pharmacological properties. Approximately 5000 analogs were synthesized to achieve the desired potency and selectivity . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound.
化学反応の分析
JNJ-8003 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It forms multiple interactions with the capping domain of the respiratory syncytial virus polymerase, which are consistent with its tight binding and resistance mutation profile . The major product of these interactions is the inhibition of nucleotide polymerization at the early stages of RNA transcription and replication .
科学的研究の応用
JNJ-8003 has significant applications in scientific research, particularly in the field of antiviral drug development. It has been used to study the inhibition of respiratory syncytial virus polymerase, providing insights into the design of broad-spectrum antiviral drugs . The compound’s ability to inhibit nucleotide polymerization makes it a valuable tool in understanding the early stages of RNA transcription and replication . Additionally, its high potency and selectivity make it a promising candidate for further development in antiviral therapies.
作用機序
JNJ-8003 exerts its effects by binding to an induced-fit pocket on the capping domain of the respiratory syncytial virus polymerase . This binding modulates the functional interplay between the capping and RNA-dependent RNA polymerase domains, inhibiting nucleotide polymerization at the early stages of RNA transcription and replication . The compound’s tight binding and resistance mutation profile are key factors in its mechanism of action .
類似化合物との比較
JNJ-8003 is unique in its high potency and selectivity as a non-nucleoside inhibitor of the respiratory syncytial virus polymerase . Similar compounds include other non-nucleoside inhibitors that target viral polymerases, but JNJ-8003 stands out due to its sub-nanomolar inhibition potency and specific binding interactions . The structural insights gained from studying JNJ-8003 can accelerate the design of other broad-spectrum antiviral drugs .
特性
分子式 |
C28H25F5N4O4 |
---|---|
分子量 |
576.5 g/mol |
IUPAC名 |
8-methoxy-3-methyl-N-[(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl]cinnoline-6-carboxamide |
InChI |
InChI=1S/C28H25F5N4O4/c1-14-9-16-10-17(11-20(41-4)23(16)37-36-14)25(38)34-13-27(40,28(31,32)33)21-12-19(26(2,3)39)22(30)24(35-21)15-5-7-18(29)8-6-15/h5-12,39-40H,13H2,1-4H3,(H,34,38)/t27-/m0/s1 |
InChIキー |
XMOSIGSMKGYOBC-MHZLTWQESA-N |
異性体SMILES |
CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NC[C@](C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O |
正規SMILES |
CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NCC(C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。